![molecular formula C11H8F4O2 B15321169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and cyclopropane derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-fluoro-4-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)phenylacetic acid, and 2-fluoro-5-(trifluoromethyl)benzoic acid.
Uniqueness: The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the cyclopropane moiety, imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H8F4O2 |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-5-6(10(3-4-10)9(16)17)1-2-7(8)11(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
STQNCAJTOJAINA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



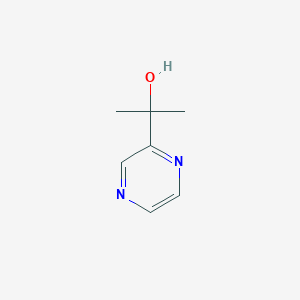

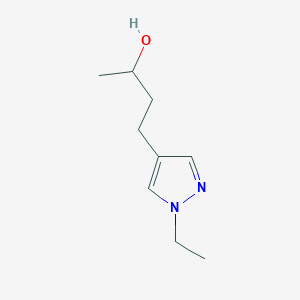
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
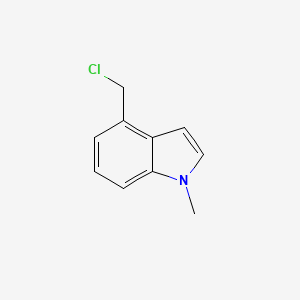
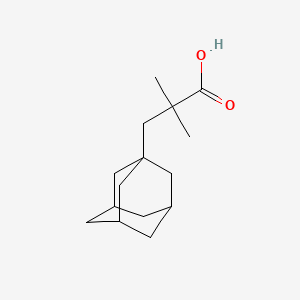

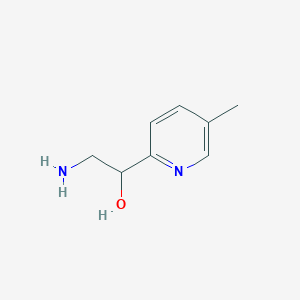
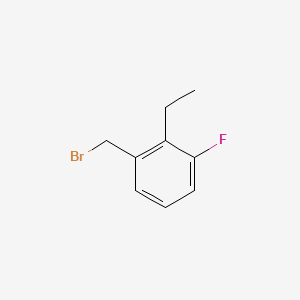



![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
